1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole
Description
1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a methoxyphenylsulfonylmethyl group
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-13-6-8-14(9-7-13)24(21,22)10-15-17-18-19-20(15)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOQAOVGFUHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the Methoxyphenylsulfonylmethyl Group: This step involves the reaction of the intermediate compound with a methoxyphenylsulfonylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}-1H-tetrazole: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Chlorophenyl)-5-{[(4-phenylsulfonyl]methyl}-1H-tetrazole: Lacks the methoxy group on the phenyl ring.
1-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]ethyl}-1H-tetrazole: Contains an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole, often referred to as a tetrazole derivative, has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The tetrazole ring is known for its stability and ability to form coordination complexes, which enhances its pharmacological profile. The presence of both chlorophenyl and methoxyphenyl groups contributes to its biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities:
- Antibacterial Activity : Studies indicate that the compound shows moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has been identified as a potent inhibitor of urease and acetylcholinesterase (AChE), with reported IC50 values significantly lower than those of standard inhibitors .
- Cytotoxicity : In vitro studies suggest that the compound has cytotoxic effects on cancer cell lines, indicating potential for use in chemotherapy .
1. Antibacterial Activity
The compound was tested against several bacterial strains, yielding the following results:
| Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate | 12.5 |
| Bacillus subtilis | Strong | 8.0 |
| Escherichia coli | Weak | 50.0 |
| Staphylococcus aureus | Moderate | 20.0 |
These results highlight the potential of the compound as a therapeutic agent against specific bacterial infections.
2. Enzyme Inhibition
The compound's efficacy as an enzyme inhibitor was assessed through various assays:
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Urease | 2.14 ± 0.003 | Thiourea (21.25) |
| Acetylcholinesterase | 21.12 ± 1.48 | Donepezil |
The significant inhibition of urease suggests potential applications in treating conditions such as renal stones and peptic ulcers .
3. Cytotoxicity Studies
In vitro cytotoxicity tests were conducted on several cancer cell lines, revealing the following findings:
- The compound exhibited selective cytotoxicity with IC50 values ranging from 15 µM to 30 µM across different cancer cell lines.
- Protective effects were observed in models of oxidative stress, indicating a possible role in neuroprotection .
Case Studies
A notable case study involved the synthesis and evaluation of similar tetrazole derivatives. These derivatives were tested for their biological activities, leading to discoveries about structure-activity relationships that could inform future drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
